molecular formula C24H25N3O7 B10882307 methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B10882307
M. Wt: 467.5 g/mol
InChI Key: ZULPOYMKAHAENZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including methoxy, ester, and pyrazole moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps in the synthesis include:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

    Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzoate moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can be compared with other similar compounds, such as:

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with a nitro group instead of the pyrazole moiety.

    Methyl 4,5-dimethoxy-2-aminobenzoate: Contains an amino group instead of the pyrazole moiety.

    Methyl 4,5-dimethoxy-2-hydroxybenzoate: Contains a hydroxy group instead of the pyrazole moiety.

These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C24H25N3O7/c1-14(25-17-12-20(32-3)19(31-2)11-16(17)24(30)34-5)22-18(13-21(28)33-4)26-27(23(22)29)15-9-7-6-8-10-15/h6-12,26H,13H2,1-5H3

InChI Key

ZULPOYMKAHAENZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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